D-Trp(34) neuropeptide Y
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Overview
Description
[D-Trp34]-Neuropeptide Y: is a synthetic analog of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This compound is specifically modified at the 34th position with D-tryptophan, enhancing its selectivity and potency as an agonist for the neuropeptide Y Y5 receptor . It is known for its significant effects on food intake and energy homeostasis.
Mechanism of Action
Target of Action
D-Trp(34) Neuropeptide Y is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor . The NPY Y5 receptor is one of the subtypes of the NPY receptors, which are G-protein coupled receptors . This compound displays significantly lower potency at the NPY Y1, Y2, Y4, and Y6 receptors .
Mode of Action
This compound interacts with the NPY Y5 receptor, triggering a series of intracellular events. As a potent agonist, it binds to the NPY Y5 receptor and activates it . The activation of the NPY Y5 receptor leads to various physiological responses.
Biochemical Pathways
The activation of the NPY Y5 receptor by this compound affects several biochemical pathways. The exact pathways and their downstream effects are complex and may vary depending on the specific cellular context. It is known that npy receptors, including the y5 subtype, are involved in a wide range of physiological processes, including energy homeostasis, feeding behavior, and circadian rhythm .
Pharmacokinetics
It is mentioned that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The activation of the NPY Y5 receptor by this compound has been associated with several physiological effects. It has been reported to induce hyperphagia (increased food intake), body weight gain, adiposity, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia in vivo .
Biochemical Analysis
Biochemical Properties
D-Trp(34) Neuropeptide Y interacts with various enzymes, proteins, and other biomolecules. It is a potent neuropeptide Y (NPY) Y5 receptor agonist, displaying selectivity over Y1, Y2, and Y4 receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [D-Trp34]-Neuropeptide Y involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids after each coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of [D-Trp34]-Neuropeptide Y follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [D-Trp34]-Neuropeptide Y can undergo oxidation, particularly at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be employed to modify specific residues within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with varying biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) under mild conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products: The major products formed from these reactions include oxidized or reduced forms of [D-Trp34]-Neuropeptide Y, as well as various analogs with substituted amino acid residues .
Scientific Research Applications
Chemistry:
Peptide Chemistry: [D-Trp34]-Neuropeptide Y is used as a model compound in peptide synthesis and modification studies.
Biology:
Neuroscience: It is employed in research on neuropeptide Y receptors, particularly the Y5 receptor, to understand their role in regulating food intake and energy balance.
Obesity Research: Studies have shown its potential in targeting the Y5 receptor for obesity treatment
Medicine:
Pharmacology: [D-Trp34]-Neuropeptide Y is used to investigate the pharmacological effects of neuropeptide Y receptor agonists and their therapeutic potential.
Industry:
Comparison with Similar Compounds
Neuropeptide Y: The natural ligand for neuropeptide Y receptors, with broader receptor activity.
[Leu31, Pro34]-Neuropeptide Y: Another synthetic analog with modifications at positions 31 and 34, used to study receptor selectivity.
[D-Trp32]-Neuropeptide Y: Modified at the 32nd position, providing insights into the structure-activity relationship of neuropeptide Y analogs.
Uniqueness: [D-Trp34]-Neuropeptide Y is unique due to its high selectivity and potency for the Y5 receptor, making it a valuable tool in research focused on appetite regulation and metabolic disorders .
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPVSFRBZGLIZ-QIJQHHJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H289N55O56 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4312 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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